2-(Cyclohexyloxy)aniline
Overview
Description
2-(Cyclohexyloxy)aniline is an organic compound with the molecular formula C12H17NO. It consists of an aniline moiety substituted with a cyclohexyloxy group at the ortho position.
Biochemical Analysis
Biochemical Properties
It is known that aniline derivatives can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific structure of the aniline derivative and the biomolecules involved
Cellular Effects
Aniline and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Aniline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no information available on the effects of different dosages of 2-(Cyclohexyloxy)aniline in animal models . Studies are needed to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)aniline typically involves the reaction of 2-nitrophenol with cyclohexanol in the presence of a suitable catalyst to form 2-(Cyclohexyloxy)nitrobenzene. This intermediate is then reduced to yield this compound. The reaction conditions often include the use of hydrogen gas and a palladium catalyst for the reduction step .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the aniline group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst
Major Products: The major products formed from these reactions include substituted anilines, quinones, and various aromatic derivatives .
Scientific Research Applications
2-(Cyclohexyloxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)aniline involves its interaction with various molecular targets. The cyclohexyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The aniline moiety can interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Aniline: The parent compound with a simpler structure.
2-Methoxyaniline: Similar structure with a methoxy group instead of a cyclohexyloxy group.
2-Ethoxyaniline: Contains an ethoxy group in place of the cyclohexyloxy group .
Uniqueness: 2-(Cyclohexyloxy)aniline is unique due to the presence of the bulky cyclohexyloxy group, which can significantly alter its physical and chemical properties compared to simpler aniline derivatives. This uniqueness makes it valuable in specific applications where steric effects and lipophilicity are crucial .
Properties
IUPAC Name |
2-cyclohexyloxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQJMJAWJMYYKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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